molecular formula C15H13ClN2O3 B12023764 2-chloro-N-(4-ethylphenyl)-4-nitrobenzamide CAS No. 346723-06-6

2-chloro-N-(4-ethylphenyl)-4-nitrobenzamide

Cat. No.: B12023764
CAS No.: 346723-06-6
M. Wt: 304.73 g/mol
InChI Key: WHNHHTTVPIHDAM-UHFFFAOYSA-N
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Description

2-chloro-N-(4-ethylphenyl)-4-nitrobenzamide is a chemical compound with the molecular formula C15H13ClN2O3. It is known for its unique structure, which includes a chloro group, an ethylphenyl group, and a nitrobenzamide group. This compound is used in various scientific research applications due to its interesting chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-N-(4-ethylphenyl)-4-nitrobenzamide typically involves the reaction of 4-ethylphenylamine with 2-chloro-4-nitrobenzoyl chloride. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion of the reactants to the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity, and the process may include additional steps such as recrystallization or chromatography to purify the final product.

Chemical Reactions Analysis

Types of Reactions

2-chloro-N-(4-ethylphenyl)-4-nitrobenzamide can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a catalyst.

    Reduction: The chloro group can be substituted with other nucleophiles such as amines or thiols.

    Substitution: The ethyl group can be substituted with other alkyl groups using alkylating agents.

Common Reagents and Conditions

    Oxidation: Hydrogen gas, palladium on carbon (Pd/C) catalyst.

    Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).

    Substitution: Alkyl halides, alkylating agents.

Major Products Formed

    Oxidation: 2-amino-N-(4-ethylphenyl)-4-nitrobenzamide.

    Reduction: 2-chloro-N-(4-ethylphenyl)-4-aminobenzamide.

    Substitution: Various alkyl-substituted derivatives.

Scientific Research Applications

2-chloro-N-(4-ethylphenyl)-4-nitrobenzamide is used in a variety of scientific research applications, including:

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe to study enzyme-substrate interactions.

    Medicine: As a potential lead compound for the development of new drugs.

    Industry: As an intermediate in the production of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 2-chloro-N-(4-ethylphenyl)-4-nitrobenzamide involves its interaction with specific molecular targets. The chloro group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition of their activity. The nitro group can undergo reduction to form reactive intermediates that can further interact with biological molecules.

Comparison with Similar Compounds

Similar Compounds

    2-chloro-N-(4-ethylphenyl)acetamide: Similar structure but lacks the nitro group.

    2-chloro-N-(4-ethylphenyl)-N-(2,3,5,6-tetrafluorophenyl)acetamide: Contains additional fluorine atoms.

Uniqueness

2-chloro-N-(4-ethylphenyl)-4-nitrobenzamide is unique due to the presence of both chloro and nitro groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for various research applications.

Biological Activity

2-chloro-N-(4-ethylphenyl)-4-nitrobenzamide is an organic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This compound features a chloro group, a nitro group, and an amide linkage, which contribute to its chemical reactivity and biological interactions.

Chemical Structure and Properties

  • Molecular Formula : C15H14ClN2O3
  • Molecular Weight : 304.73 g/mol
  • Structure : The compound consists of a benzamide core with a chlorine atom at the second position and an ethylphenyl group attached to the nitrogen atom. The para nitro group enhances its reactivity.

The biological activity of this compound is primarily attributed to its ability to interact with specific proteins and enzymes. The nitro group can undergo bioreduction, leading to reactive intermediates that may interact with cellular targets, influencing various biochemical pathways. The chloro and ethyl groups enhance binding affinity, potentially affecting enzyme activity and receptor interactions.

Antibacterial Activity

Research indicates that this compound exhibits significant antibacterial properties, particularly against drug-resistant strains of bacteria. Its mechanism involves:

  • Inhibition of Cell Wall Synthesis : The compound interacts with penicillin-binding proteins in bacterial cell walls, leading to cell lysis and death.
  • Binding Affinity : The presence of chloro and nitro groups increases the compound's binding affinity to bacterial enzymes.

Anticancer Properties

Preliminary studies suggest that this compound may also possess anticancer properties. It has been shown to:

  • Inhibit Tumor Cell Growth : In vitro assays indicate that it may inhibit the proliferation of various cancer cell lines.
  • Mechanism of Action : Its action may involve the modulation of signaling pathways associated with cell survival and apoptosis .

Enzyme Inhibition

The compound has been investigated for its potential as an enzyme inhibitor:

  • Targets : It shows promise in inhibiting specific enzymes linked to inflammatory responses and cancer progression.
  • Binding Studies : Research into its binding characteristics suggests that structural modifications could enhance its efficacy as a therapeutic agent .

Study 1: Antibacterial Efficacy

A study evaluated the antibacterial efficacy of this compound against various strains, including Methicillin-resistant Staphylococcus aureus (MRSA). Results indicated:

  • Inhibition Zones : The compound exhibited inhibition zones comparable to traditional antibiotics, suggesting its potential as an alternative treatment for resistant infections.
Bacterial StrainInhibition Zone (mm)
MRSA15
Klebsiella pneumoniae18
Escherichia coli16

Study 2: Anticancer Activity

In another study focusing on anticancer properties, the compound was tested against several cancer cell lines:

  • Cell Lines Tested : HeLa (cervical), MCF-7 (breast), A549 (lung).
  • Results : The compound demonstrated significant cytotoxicity with IC50 values ranging from 5 µM to 15 µM across different cell lines.
Cell LineIC50 (µM)
HeLa10
MCF-712
A54915

Properties

CAS No.

346723-06-6

Molecular Formula

C15H13ClN2O3

Molecular Weight

304.73 g/mol

IUPAC Name

2-chloro-N-(4-ethylphenyl)-4-nitrobenzamide

InChI

InChI=1S/C15H13ClN2O3/c1-2-10-3-5-11(6-4-10)17-15(19)13-8-7-12(18(20)21)9-14(13)16/h3-9H,2H2,1H3,(H,17,19)

InChI Key

WHNHHTTVPIHDAM-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC=C(C=C1)NC(=O)C2=C(C=C(C=C2)[N+](=O)[O-])Cl

Origin of Product

United States

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